Physical and chemical properties of trimethyl(1-naphthalenyloxy)silane
Physical and chemical properties of trimethyl(1-naphthalenyloxy)silane
An In-depth Technical Guide to Trimethyl(1-naphthalenyloxy)silane
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of trimethyl(1-naphthalenyloxy)silane (CAS No: 6202-48-8). Positioned at the intersection of organosilicon chemistry and aromatic synthesis, this compound serves as a critical intermediate, primarily by protecting the hydroxyl group of 1-naphthol. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and handling. The document emphasizes the practical application of this silyl ether, underpinned by established chemical principles and supported by authoritative references.
Introduction: The Strategic Role of Silyl Ethers in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the selective modification of functional groups is paramount. Protecting groups are temporary modifications that mask a reactive functional group to prevent it from participating in a chemical reaction, allowing other parts of the molecule to be altered.[1] The trimethylsilyl (TMS) group, -Si(CH₃)₃, is one of the most fundamental and widely utilized protecting groups for alcohols and phenols due to its ease of installation, general stability under many reaction conditions, and, crucially, its facile and selective removal.[2][3]
Trimethyl(1-naphthalenyloxy)silane is the TMS-protected ether of 1-naphthol. The naphthalene moiety is a key structural motif in numerous pharmaceuticals and advanced materials, recognized for its versatile applications in anticancer, antimicrobial, and anti-inflammatory agents, among others.[4] Consequently, the ability to temporarily mask the reactive phenolic hydroxyl group of a naphthol derivative is a common and critical step in the synthesis of more complex, biologically active molecules. This guide delves into the core attributes of trimethyl(1-naphthalenyloxy)silane, providing the technical foundation necessary for its effective use in research and development.
Physicochemical Properties
The physicochemical properties of trimethyl(1-naphthalenyloxy)silane are foundational to its handling, reactivity, and purification. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related compounds.
| Property | Value | Source(s) |
| IUPAC Name | trimethyl(naphthalen-1-yloxy)silane | [3] |
| Synonyms | 1-(Trimethylsiloxy)naphthalene, 1-Naphthyl trimethylsilyl ether | [1][3] |
| CAS Number | 6202-48-8 | [1][3] |
| Molecular Formula | C₁₃H₁₆OSi | [3] |
| Molecular Weight | 216.35 g/mol | [1][3] |
| Appearance | Expected to be a colorless to yellow oil or low-melting solid | [5] |
| Boiling Point | No data available (structurally similar trimethyl[(naphthalen-1-yl)ethynyl]silane has a bp of 292-293 °C) | [6] |
| Density | No data available (structurally similar trimethyl(phenoxy)silane has a density of 0.92 g/mL) | [7] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, dichloromethane, hexanes, ethyl acetate). | General Chemical Knowledge |
Synthesis and Mechanism
The formation of trimethyl(1-naphthalenyloxy)silane is a classic example of silylation, a nucleophilic substitution reaction at the silicon atom.[8] The most common and efficient method involves the reaction of 1-naphthol with an electrophilic silicon source, typically chlorotrimethylsilane (TMSCl), in the presence of a base.
Mechanism: The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 1-naphthol by a base (e.g., triethylamine, imidazole) to form a more nucleophilic naphthoxide anion. This anion then attacks the electrophilic silicon atom of TMSCl, displacing the chloride leaving group and forming the stable Si-O bond. The base also serves to neutralize the HCl byproduct generated during the reaction.[1]
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis and purification of trimethyl(1-naphthalenyloxy)silane.
Experimental Protocol: Synthesis from 1-Naphthol
This protocol is a representative procedure adapted from established methods for the silylation of hydroxyl groups.[8]
-
Preparation: To an oven-dried, 250-mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-naphthol (10.0 g, 69.4 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask to dissolve the solid.
-
Base Addition: Add triethylamine (11.6 mL, 83.3 mmol, 1.2 equiv) to the stirred solution via syringe.
-
Silylation: Add chlorotrimethylsilane (TMSCl, 10.6 mL, 83.3 mmol, 1.2 equiv) dropwise to the solution at room temperature over 15 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-naphthol spot.
-
Workup: Upon completion, cool the mixture in an ice bath and quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
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Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
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Washing: Combine the organic layers and wash with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish oil, can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure trimethyl(1-naphthalenyloxy)silane.
Chemical Reactivity and Applications
The chemical utility of trimethyl(1-naphthalenyloxy)silane is dominated by the reactivity of the silyl ether linkage.
Role as a Protecting Group
The primary application is the protection of the 1-naphthol hydroxyl group.[2] The TMS ether is stable to a variety of non-aqueous and non-protic reagents, including many organometallic reagents (e.g., Grignard reagents, organolithiums), mild reducing agents, and oxidizing agents. This stability allows for chemical transformations to be performed on other parts of a naphthalene-containing molecule without interference from the acidic phenolic proton.
Deprotection (Cleavage of the Si-O Bond)
A key advantage of the TMS group is its selective and mild removal. Deprotection regenerates the free hydroxyl group and is typically achieved under two main conditions:
-
Acidic Hydrolysis: Treatment with mild aqueous acid (e.g., acetic acid in THF/water, or dilute HCl) readily cleaves the silyl ether. The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by water on the silicon atom.
-
Fluoride-Mediated Cleavage: Fluoride ions have an exceptionally high affinity for silicon, forming a very strong Si-F bond. Reagents such as tetrabutylammonium fluoride (TBAF) in THF are highly effective for rapid and clean deprotection, often at room temperature.[9] The reaction proceeds via a pentacoordinate silicon intermediate.
Diagram of Deprotection Pathways
Caption: Key deprotection strategies for regenerating 1-naphthol from its TMS ether.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of trimethyl(1-naphthalenyloxy)silane. The expected spectral features are described below, based on data from closely related structures.[5][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Trimethylsilyl Group (Si(CH₃)₃): A sharp, prominent singlet integrating to 9 protons is expected in the upfield region, typically around δ 0.3-0.4 ppm . This is a characteristic signature of a TMS group attached to an oxygen atom.
-
Naphthalene Protons (Ar-H): A complex series of multiplets integrating to 7 protons will appear in the aromatic region, typically between δ 7.2 and 8.1 ppm . The exact chemical shifts and coupling patterns will depend on the specific proton on the naphthalene ring system.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Trimethylsilyl Carbons (-CH₃): A single, sharp signal is expected in the far upfield region, typically around δ 0-1 ppm .
-
Naphthalene Carbons (Ar-C): Multiple signals will be present in the aromatic region, generally between δ 110 and 155 ppm . This includes signals for both protonated and quaternary aromatic carbons. The carbon attached to the silyloxy group (C1) is expected to be significantly downfield.
-
-
IR (Infrared) Spectroscopy:
-
Si-CH₃ Vibrations: Strong, characteristic bands are expected. A symmetric deformation (umbrella mode) appears around 1250 cm⁻¹ , and a Si-C stretching/rocking mode appears as a strong band around 840 cm⁻¹ .[10]
-
Si-O-C Stretch: A strong band corresponding to the Si-O-Ar stretch is expected in the region of 1100-1000 cm⁻¹ .
-
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 216.[3]
-
Fragmentation: A characteristic fragment corresponding to the loss of a methyl group ([M-15]⁺) is expected at m/z = 201. Another prominent peak often observed for TMS ethers is at m/z = 73, corresponding to the [Si(CH₃)₃]⁺ ion.[3]
-
Safety and Handling
No specific safety data sheet (SDS) is widely available for trimethyl(1-naphthalenyloxy)silane. However, based on data for analogous organosilane compounds, the following precautions are essential.[9][11][12]
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Moisture Sensitivity: Silyl ethers are sensitive to moisture and will slowly hydrolyze upon exposure to air, releasing 1-naphthol and forming hexamethyldisiloxane. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Inhalation: Vapors may be irritating to the respiratory tract. Avoid breathing vapors or mists.
-
Skin and Eye Contact: Expected to be an irritant upon contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Fire Hazard: While not pyrophoric, related liquid silanes can be flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers for chemical fires (e.g., dry chemical, CO₂).
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
Trimethyl(1-naphthalenyloxy)silane is a valuable synthetic intermediate whose chemistry is defined by its function as a robust yet readily cleavable protecting group for 1-naphthol. Its straightforward synthesis, well-defined reactivity, and characteristic spectroscopic signatures make it an indispensable tool for chemists working on the synthesis of complex naphthalene-containing molecules for applications in drug discovery, materials science, and beyond. A thorough understanding of its properties and careful handling are essential for its successful and safe implementation in the laboratory.
References
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Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR THE SILYLATION OF ALCOHOLS. Retrieved from [Link]
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LookChem. (n.d.). trimethyl(naphthalen-1-ylmethyl)silane. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information - d1cc06529g1.pdf. Retrieved from [Link]
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ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. Retrieved from [Link]
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Airgas. (2015, June 25). Safety Data Sheet - Trimethylsilane. Retrieved from [Link]
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REC Silicon. (2019, June 18). Safety Data Sheet - Silane. Retrieved from [Link]
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Singh, S. K., & Singh, S. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-282. Retrieved from [Link]
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